![molecular formula C18H25N5O4S2 B2790381 2-(2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide CAS No. 1207034-72-7](/img/structure/B2790381.png)
2-(2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide
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Overview
Description
The compound “2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)acetic acid” is a cyclic sulfone that has gained significant attention in the scientific community due to its unique structure. It has a molecular weight of 193.22 and its IUPAC name is [(1,1-dioxidotetrahydro-3-thienyl)amino]acetic acid .
Synthesis Analysis
A series of compounds with a similar structure, specifically N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers, have been synthesized and characterized as part of research into G protein-gated inwardly-rectifying potassium (GIRK) channel activators .Molecular Structure Analysis
The InChI code for “2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)acetic acid” is 1S/C6H11NO4S/c8-6(9)3-7-5-1-2-12(10,11)4-5/h5,7H,1-4H2,(H,8,9) and the InChI key is NLJKAAYXSDTMSI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound “2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)acetic acid” is a solid at room temperature. It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
GIRK Channel Activation
This compound has been identified as a potent activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels are integral to the modulation of cellular excitability and play a role in various physiological processes. The activation of these channels by the compound could have therapeutic implications for conditions such as pain perception, epilepsy, reward/addiction, and anxiety .
Neurological Research
Due to its role in activating GIRK channels, which are prevalent in the brain, this compound is valuable in neurological research. It can help in understanding the signaling pathways that affect brain functions and could lead to the development of treatments for neurological disorders .
Cardiac Function Study
GIRK channels also have a presence in cardiac tissues. The compound’s ability to activate these channels allows researchers to study their role in regulating heart rate and could contribute to the creation of novel treatments for heart-related conditions .
Endocrine System Exploration
The compound’s interaction with GIRK channels found in endocrine tissues provides a pathway for exploring hormonal regulation and the potential treatment of endocrine disorders .
Pain Management
Research indicates that GIRK channel activators can modulate pain perception. This compound’s efficacy in activating these channels suggests it could be used to develop new pain management therapies .
Addiction and Reward Mechanisms
The compound may also be useful in addiction studies due to GIRK channels’ involvement in reward pathways. Understanding how this compound affects these pathways could lead to new approaches in treating addiction .
Metabolic Stability Improvement
In drug development, metabolic stability is crucial. This compound has shown improved metabolic stability over prototypical urea-based compounds, making it a promising candidate for further pharmaceutical development .
Pharmacological Tool Compound
As a selective and brain-penetrant pharmacological tool, this compound aids in dissecting the roles of GIRK channels in various physiological processes, advancing our understanding of their therapeutic potential .
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety . The exact biochemical pathways and their downstream effects are still under investigation.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . The ADME properties of the compound and their impact on bioavailability are still being studied.
Result of Action
The activation of GIRK channels by the compound leads to changes in cell excitability, which can have various effects depending on the specific physiological context . The molecular and cellular effects of the compound’s action are still being explored.
Safety and Hazards
The compound “2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)acetic acid” is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-[[2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4S2/c1-10-14(12(3)23(21-10)13-6-7-29(26,27)9-13)8-15(24)20-18-19-11(2)16(28-18)17(25)22(4)5/h13H,6-9H2,1-5H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXWRYGLRFUOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=C(N(N=C2C)C3CCS(=O)(=O)C3)C)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide |
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